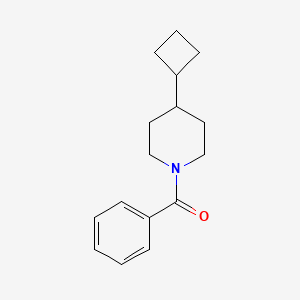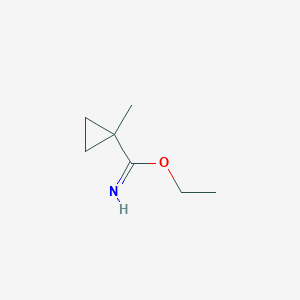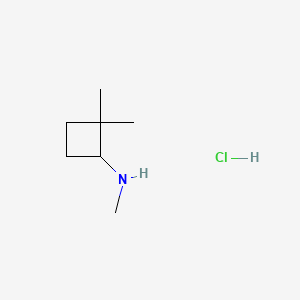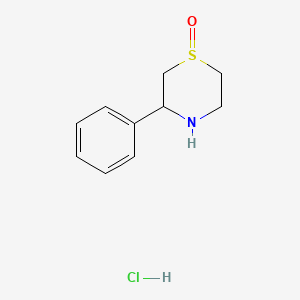
1-Benzoyl-4-cyclobutylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-cyclobutylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring and a cyclobutyl group attached to the fourth carbon of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Benzoyl-4-cyclobutylpiperidine can be achieved through several synthetic routes. One common method involves the acylation of 4-cyclobutylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
1-Benzoyl-4-cyclobutylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclobutyl group, leading to the formation of a ketone or carboxylic acid derivative.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of 1-(4-cyclobutylpiperidin-1-yl)ethanol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. For example, the benzoyl group can be replaced by other acyl groups using acylation reagents such as acetic anhydride or benzoyl chloride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-cyclobutylpiperidine has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. Its piperidine core is a common motif in many pharmacologically active compounds, and modifications to its structure can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-cyclobutylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The molecular pathways involved in its action depend on the specific biological target and the nature of the interaction.
Comparación Con Compuestos Similares
1-Benzoyl-4-cyclobutylpiperidine can be compared with other piperidine derivatives, such as 1-benzylpiperidine and 4-benzylpiperidine. These compounds share a similar piperidine core but differ in the substituents attached to the ring. The presence of the benzoyl and cyclobutyl groups in this compound imparts unique chemical and physical properties, making it distinct from other piperidine derivatives.
1-Benzylpiperidine: This compound has a benzyl group attached to the nitrogen atom of the piperidine ring. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
4-Benzylpiperidine: This compound has a benzyl group attached to the fourth carbon of the piperidine ring. It is used in the synthesis of various organic molecules and has applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of the benzoyl and cyclobutyl groups, which confer specific reactivity and properties that are not observed in other piperidine derivatives.
Propiedades
Fórmula molecular |
C16H21NO |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
(4-cyclobutylpiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H21NO/c18-16(15-5-2-1-3-6-15)17-11-9-14(10-12-17)13-7-4-8-13/h1-3,5-6,13-14H,4,7-12H2 |
Clave InChI |
DMEAFOBYFJGDJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)


![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13469129.png)
amine dihydrochloride](/img/structure/B13469132.png)

![tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13469139.png)




![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)

![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
